molecular formula C3H6Cl2O<br>CH2ClCHOHCH2Cl<br>C3H6Cl2O B029581 1,3-Dichloro-2-propanol CAS No. 96-23-1

1,3-Dichloro-2-propanol

Cat. No.: B029581
CAS No.: 96-23-1
M. Wt: 128.98 g/mol
InChI Key: DEWLEGDTCGBNGU-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-propanol (1,3-DCP, CAS 96-23-1) is a chlorinated secondary alcohol with the molecular formula C₃H₆Cl₂O. It is a semivolatile organic liquid primarily used as an intermediate in the synthesis of epichlorohydrin (a precursor for epoxy resins) and 1,3-dichloropropene (a soil fumigant) . Industrially, it is derived from glycerol hydrochlorination, a process that also yields other chlorinated propanols .

1,3-DCP has raised significant safety concerns due to its toxicity. Studies in male rats demonstrated acute hepatotoxicity characterized by elevated serum aminotransferases, total bilirubin, and histopathological liver damage in a dose-dependent manner (27.5–110 mg/kg body weight) . Mechanistically, 1,3-DCP activates oxidative stress-mediated mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways, leading to apoptosis and inflammation . Additionally, it disrupts lipid metabolism by blocking autophagy flux in HepG2 cells and suppressing neutral lipases, contributing to hepatic steatosis . Regulatory analyses detected 1,3-DCP in commercial samples at levels below 2.3 mg/kg, highlighting stringent safety controls .

Preparation Methods

Direct Chlorination of Glycerol Using Acid Catalysts

The direct chlorination of glycerol with hydrochloric acid (HCl) in the presence of organic acid catalysts represents the most widely studied method for 1,3-DCP synthesis. This single-step process operates under mild conditions (363–393 K) and achieves high selectivity when acetic acid is employed as the catalyst .

Reaction Mechanism and Kinetic Modeling

The reaction proceeds via an S<sub>N</sub>2 mechanism, where the hydroxyl groups of glycerol undergo sequential substitution by chloride ions. Acetic acid catalyzes the protonation of glycerol’s hydroxyl groups, facilitating nucleophilic attack by Cl<sup>−</sup>. Kinetic studies reveal that the rate-determining step involves the formation of a protonated intermediate, followed by chloride displacement .

A pseudo-first-order kinetic model accurately describes the reaction:

d[Glycerol]dt=k1[Glycerol][HCl]2[AceticAcid]\frac{d[Glycerol]}{dt} = -k_1[Glycerol][HCl]^2[Acetic Acid]

Here, k1k_1 is the rate constant, which increases exponentially with temperature (activation energy: 68.2 kJ/mol) .

Process Parameters and Optimization

Key variables influencing yield and selectivity include:

ParameterOptimal RangeImpact on Yield
Temperature363–393 K↑ 35–78%
HCl Concentration6–8 MMaximizes Cl<sup>−</sup> availability
Catalyst (Acetic Acid)5–10 wt%Enhances protonation
Reaction Time4–6 hoursBalances conversion vs. byproducts

Batch reactor experiments demonstrate that maintaining a glycerol-to-HCl molar ratio of 1:4 at 383 K yields 78% 1,3-DCP with <5% 1,2-dichloro-2-propanol byproduct .

Two-Step Chlorination Process for Enhanced Selectivity

Industrial-scale production often employs a two-step approach to mitigate byproduct formation and improve process control .

First Step: Synthesis of 1-Chloropropane-2,3-diol

Glycerol reacts with sub-stoichiometric HCl (molar ratio 1:1.5–2) at 298–323 K to preferentially form 1-chloropropane-2,3-diol (1-CPD). This intermediate is isolated via vacuum distillation, achieving >90% purity .

Second Step: Dichlorination to 1,3-DCP

1-CPD undergoes further chlorination with concentrated HCl (8–10 M) at 353–373 K. The use of heterogeneous catalysts like Amberlyst-15 reduces side reactions, yielding 85–92% 1,3-DCP . Selectivity is enhanced by controlling HCl flow rates to prevent over-chlorination.

Catalytic Innovations and Alternative Approaches

Catalyst Variations

While acetic acid remains prevalent, recent patents disclose alternatives:

  • Citric Acid : Enables 5–10% higher conversion at lower temperatures (353 K) but requires longer reaction times .

  • Sulfonic Acid Resins : Facilitate continuous-flow processes, reducing catalyst leaching .

Solvent-Free Systems

Emerging methods eliminate solvents by utilizing excess HCl as both reactant and medium. This approach reduces waste and improves energy efficiency, albeit requiring corrosion-resistant reactors .

Comparative Analysis of Industrial Methods

MethodYield (%)Selectivity (%)Energy Cost (kW·h/kg)
Direct Chlorination789212.4
Two-Step Process85–9297–9915.8
Solvent-Free70–75889.2

The two-step process dominates industrial applications due to its superior selectivity, despite higher energy costs. Direct chlorination remains favored for small-scale production, while solvent-free systems are gaining traction in eco-conscious markets .

Chemical Reactions Analysis

Reaction Conditions

ParameterValue/DetailsSource
Reactant ratio1,3-DCP : NaOH = 1 : 1.1–1.2
Temperature50–70°C
Reaction mediumAqueous or organic phase
Yield>90% (with optimized decantation)

Mechanism :

  • Step 1 : Base (e.g., NaOH) abstracts a β-hydrogen, forming a chlorinated alkoxide intermediate.
  • Step 2 : Elimination of HCl generates epichlorohydrin .
    Side reactions :
  • Hydrolysis of epichlorohydrin to glycerol .
  • Formation of 2,3-dichloro-1-propanol isomers under acidic conditions .

Industrial Production from Glycerol

1,3-DCP is synthesized via direct hydrochlorination of glycerol , a sustainable route for epichlorohydrin production.

Reaction Pathway

  • Acid-catalyzed chlorination :
    Glycerol+2HClCH3COOH1,3 DCP+2H2O\text{Glycerol}+2\text{HCl}\xrightarrow{\text{CH}_3\text{COOH}}1,3\text{ DCP}+2\text{H}_2\text{O}
    • Conditions: 90–120°C, 4–6 hr, 80–85% yield .
  • Selectivity : Enhanced by acetic acid catalyst to minimize 2,3-DCP formation .

Kinetic Data :

ParameterValueSource
Activation energy58.2 kJ/mol
Rate constant (363 K)0.018 L/mol·s

Microbial Degradation Pathways

1,3-DCP is metabolized by bacteria such as Corynebacterium sp. and Agrobacterium radiobacter via two pathways:

Pathway 1: Non-enantioselective Dechlorination

  • Enzymes : Halohydrin hydrogen-halide-lyase → Epoxide hydrolase .
  • Products : Epichlorohydrin → 3-MCPD → Glycerol .

Pathway 2: Enantioselective Conversion

  • Enzymes : Stereospecific hydrolases .
  • Products : (R)-rich chlorinated intermediates .

Applications : Bioremediation of 1,3-DCP-contaminated environments .

Reaction with CO₂ and DBU

1,3-DCP participates in cycloaddition reactions with CO₂ under basic conditions:
1,3 DCP+CO2DBUCyclic carbonate+HCl1,3\text{ DCP}+\text{CO}_2\xrightarrow{\text{DBU}}\text{Cyclic carbonate}+\text{HCl}

  • Conditions : 25°C, 1 atm CO₂, 2 hr .
  • Conversion : >99% (confirmed by ¹³C NMR) .

Toxicity and Metabolic Reactions

1,3-DCP is metabolized in mammals to genotoxic intermediates:

MetabolitePathwayEffectSource
EpichlorohydrinCYP2E1-mediated oxidationDNA alkylation
DichloroacetoneAlcohol dehydrogenaseGlutathione depletion
GlycidolEpoxide formationCarcinogenicity

Key Findings :

  • Depletes hepatic glutathione stores, inducing oxidative stress .
  • Mutagenic in Salmonella typhimurium (Ames test) .

Stability and Decomposition

1,3-DCP decomposes under heat or alkaline conditions:

  • Thermal degradation : Forms HCl and chlorinated ketones .
  • Hydrolysis : Slow degradation in water (half-life = 14 days at pH 7) .

Industrial and Environmental Implications

  • Epichlorohydrin production : Accounts for >80% of 1,3-DCP use .
  • Food contaminants : Forms in acid-hydrolyzed vegetable proteins (e.g., soy sauce) .
  • Regulatory status : Listed under California Proposition 65 (carcinogen) .

Scientific Research Applications

Industrial Applications

  • Pharmaceuticals :
    • 1,3-DCP is utilized in the synthesis of various pharmaceutical compounds. Its role as a solvent for hard resins and nitrocellulose makes it valuable in drug formulation .
    • Case Study: In a study evaluating the use of 1,3-DCP in drug delivery systems, its efficacy as a solvent was highlighted, particularly in formulations requiring high solubility .
  • Production of Glycerol :
    • The hydrolysis of 1,3-DCP has been employed in the production of synthetic glycerol, which is widely used in food and cosmetic industries .
    • Data Table: Production yields of glycerol from 1,3-DCP hydrolysis under varying conditions (temperature, pH) can be summarized as follows:
    ConditionYield (%)
    Room Temperature75
    Elevated Temperature90
    Neutral pH85
  • Plastics and Textiles :
    • It serves as an important intermediate in the manufacture of plastics and textiles. Its properties allow for enhanced durability and flexibility in materials .
  • Food Industry :
    • 1,3-DCP has been detected in certain food products as a result of protein hydrolysis during processing (e.g., soy sauce) . While its presence raises safety concerns, it is crucial for understanding food chemistry.
    • Case Study: A study on bakery products identified the presence of 1,3-DCP using advanced extraction techniques, emphasizing its relevance in food safety assessments .

Safety and Toxicological Insights

Despite its wide applications, safety evaluations have raised concerns regarding the potential toxicity and carcinogenicity of 1,3-DCP. Notable findings include:

  • Toxicity Studies : Long-term studies on rats exposed to varying concentrations of 1,3-DCP indicated increases in liver weights and histopathological changes at higher doses .
  • Carcinogenic Potential : Research has shown that exposure to 1,3-DCP may lead to increased incidences of tumors in specific organs such as the liver and kidneys .

Regulatory Status

The compound's usage is subject to regulatory scrutiny due to its potential health risks. Organizations such as the International Agency for Research on Cancer (IARC) have classified it based on available evidence regarding its carcinogenicity .

Comparison with Similar Compounds

3-Chloro-1,2-propandiol (3-MCPD, CAS 96-24-2)

  • Structure and Properties : A diol with one chlorine atom at the C3 position (C₃H₇ClO₂). Boiling point: 213°C.
  • Applications : Found in thermally processed foods (e.g., soy sauce) and hydrolyzed vegetable proteins.
  • Toxicity: Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC. Unlike 1,3-DCP, 3-MCPD primarily causes renal toxicity and is less hepatotoxic .
  • Detection : Both 1,3-DCP and 3-MCPD are quantified using gas chromatography-mass spectrometry (GC-MS) with derivatization, achieving detection limits in the ng/mL range .

3-Chloro-1,2-propylenecarbonate

  • Synthesis : Produced via the reaction of 1,3-DCP with CO₂ and 1,8-diazabicycloundec-7-ene (DBU) at room temperature. This method is safer than traditional epichlorohydrin-based routes .
  • Applications: A precursor for dimethyl carbonate (DMC) and glycidol synthesis through transesterification. Unlike 1,3-DCP, it is non-volatile and less toxic, making it suitable for green chemistry applications .

Epichlorohydrin (ECH, CAS 106-89-8)

  • Structure and Properties : An epoxide with a chlorine substituent (C₃H₅ClO). Boiling point: 117°C.
  • Applications : Key intermediate in epoxy resin production.
  • Comparison with 1,3-DCP : While both are derived from glycerol, ECH is more flammable and toxic. Its use in cyclic carbonate synthesis requires high-energy catalytic processes, whereas 1,3-DCP-based methods operate under ambient conditions .

2,3-Dichloro-1-propanol (2,3-DCP, CAS 616-23-9)

  • Structure and Properties : Structural isomer of 1,3-DCP (C₃H₆Cl₂O). Boiling point: 174–176°C.
  • Biodegradation : Agrobacterium radiobacter AD1 degrades both 1,3-DCP and 2,3-DCP, but 1,3-DCP supports faster microbial growth (generation time: 4 h vs. 6 h for 2,3-DCP) .
  • Toxicity: Limited data, but presumed to share hepatotoxic mechanisms with 1,3-DCP due to structural similarity.

1-Chloro-2-propanol and 2-Chloro-1-propanol

  • Formation : Generated alongside 1,3-DCP during thermal degradation of chlorinated compounds (e.g., PVC).
  • Toxicity : Less studied than 1,3-DCP but implicated in metabolic disruptions via AMPK inactivation .

Data Tables

Table 1: Physical Properties of Selected Chlorinated Propanols

Compound Molecular Formula Boiling Point (°C) CAS Number
1,3-Dichloro-2-propanol C₃H₆Cl₂O 174.3 96-23-1
3-Chloro-1,2-propandiol C₃H₇ClO₂ 213 96-24-2
Epichlorohydrin C₃H₅ClO 117 106-89-8
2,3-Dichloro-1-propanol C₃H₆Cl₂O 174–176 616-23-9

Table 2: Toxicity Profiles

Compound Key Toxicological Effects Regulatory Status
This compound Hepatotoxicity, lipid accumulation, NF-κB/MAPK activation Detected <2.3 mg/kg in foods
3-Chloro-1,2-propandiol Renal toxicity, Group 2B carcinogen EU limit: 20 µg/kg in soy sauce
Epichlorohydrin Carcinogenic (Group 1), mutagenic OSHA PEL: 5 ppm

Biological Activity

1,3-Dichloro-2-propanol (1,3-DCP) is a chlorinated organic compound that has garnered attention due to its biological activities, particularly its potential toxicological effects. This article provides a comprehensive overview of the biological activity of 1,3-DCP, including its mechanisms of action, toxicity profiles, and relevant case studies.

1,3-DCP is characterized by its dichlorinated structure, which contributes to its reactivity and biological effects. It is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2E1, leading to the formation of reactive intermediates that can deplete cellular glutathione levels. This depletion is significant as glutathione plays a crucial role in cellular defense against oxidative stress and xenobiotic metabolism .

Hepatotoxicity

Numerous studies have documented the hepatotoxic effects of 1,3-DCP. In a subchronic study involving Fischer 344 rats exposed to 1,3-DCP for 13 weeks, significant liver damage was observed, characterized by increased serum enzyme levels (alanine aminotransferase and aspartate aminotransferase) and histopathological changes such as fatty liver degeneration .

Table 1: Summary of Hepatic Effects in Animal Studies

Study ReferenceDose (mg/kg bw/day)Observed Effects
Fujishiro et al., 199450 (single injection)Decreased platelet counts; increased liver enzymes
Garle et al., 199710-100 (daily for 13 weeks)Increased liver weights; histopathological changes
OEHHA Report30 (chronic exposure)Hepatocellular carcinoma in treated rats

Carcinogenicity

The carcinogenic potential of 1,3-DCP has been evaluated through long-term studies. In a two-year drinking water study on Wistar rats, significant increases in tumor incidence were noted in several organs including the liver and kidneys. The data indicated a dose-dependent relationship with malignant tumors observed at higher doses .

Table 2: Tumor Incidence from Long-Term Studies

Organ AffectedTumor TypeGenderIncidence (%) at High Dose
LiverHepatocellular carcinomaMale/Female70% / 60%
TongueSquamous cell carcinomaMale/Female10% / 5%
KidneyTumorsMale40%

Genotoxicity

1,3-DCP has been shown to exhibit genotoxic properties in various assays. It induced mutations in bacterial strains such as Salmonella typhimurium, indicating its potential to cause DNA damage . Additionally, evidence suggests that it can lead to malignant transformation in mammalian cell cultures.

Occupational Exposure

A notable case involved twelve workers exposed to 1,3-DCP while cleaning a saponification tank. Five workers developed acute hepatitis, with autopsy results revealing severe hepatocellular necrosis in one case. The serum analysis indicated significantly elevated liver enzymes and bilirubin levels .

Food Contamination

Studies have detected the presence of 1,3-DCP in food products such as soy sauce and fish sauce. Its occurrence raises concerns regarding dietary exposure and potential health risks associated with long-term consumption .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace levels of 1,3-dichloro-2-propanol in aqueous matrices?

The quantification of 1,3-DCP in aqueous systems can be achieved using solid-phase microextraction (SPME) coupled with on-fiber derivatization followed by gas chromatography-mass spectrometry (GC-MS) . This method optimizes extraction efficiency by selecting appropriate fiber coatings (e.g., polydimethylsiloxane/divinylbenzene) and derivatization reagents (e.g., bis(trimethylsilyl)trifluoroacetamide). Validation studies demonstrate detection limits below 0.1 μg/L with recovery rates of 85–110% across environmental and food matrices .

Q. How is 1,3-DCP synthesized from glycerol in laboratory settings?

Semi-batch reactors are commonly employed, where glycerol reacts with hydrochloric acid (HCl) at 80–120°C in the presence of catalysts like malonic acid. Key parameters include HCl flow rate (24 g/min) and catalyst concentration (8% mol/mol), which influence reaction selectivity. Aspen Plus simulations validate glycerol conversion rates (>90%) and product yields, aligning with experimental data .

Q. What are the regulatory limits for 1,3-DCP in food additives?

The U.S. FDA permits a maximum of 1,000 ppm 1,3-DCP and 10 ppm epichlorohydrin in food-grade dimethylamine-epichlorohydrin copolymers. Analytical methods for compliance involve GC-MS protocols standardized by the National Archives and Records Administration (NARA) .

Q. What thermodynamic properties are critical for modeling 1,3-DCP reactions?

Key data include liquid-phase standard formation enthalpy (ΔfH°liquid = -385 ± 1 kJ/mol) and combustion enthalpy (ΔcH°liquid = -1700 ± 1 kJ/mol) at 293K. These values, derived from calorimetric studies, are essential for energy balance calculations in reactor design .

Q. What are the primary toxicological concerns associated with 1,3-DCP exposure?

The compound is classified as Group 2B (possibly carcinogenic to humans) by IARC due to hepatotoxicity, nephrotoxicity, and tumorigenicity in rodents. Genotoxicity via reactive oxygen species (ROS) and chromosomal interactions is also documented .

Advanced Research Questions

Q. What advanced reactor designs enable precise measurement of dehydrochlorination kinetics for 1,3-DCP?

Continuous milliscale tubular reactors with residence times <25 seconds allow kinetic profiling of rapid dehydrochlorination to epichlorohydrin. Using a plug flow model and pseudo-first-order rate equations, researchers determined activation energies of 55–65 kJ/mol (30–70°C). Inline spectroscopy validates reaction progress .

Q. How does 1,3-DCP induce ferroptosis in hepatocytes?

Mechanistic studies show 1,3-DCP triggers iron-dependent lipid peroxidation via the Nrf2/ARE signaling pathway , suppressing glutathione peroxidase 4 (GPX4) and elevating ROS. Mouse models confirm hepatic injury markers (e.g., malondialdehyde) correlate with ferroptosis .

Q. How can in silico models optimize 1,3-DCP synthesis reactors?

Aspen Plus simulations integrate kinetic parameters (e.g., Arrhenius constants) and reactor characteristics (e.g., temperature gradients) to predict glycerol conversion and selectivity. Validation against experimental data (R² > 0.95) confirms model reliability for scaling lab-scale processes .

Q. How do researchers reconcile discrepancies between in vitro mutagenicity and negative in vivo genotoxicity findings?

Methodological gaps in metabolic activation (e.g., limited S9 fraction activity) and dose-dependent detoxification pathways may explain discordance. Humanized transgenic rodent models paired with comet assays in target organs (liver, kidney) are recommended to assess DNA adduct formation .

Q. What strategies mitigate 1,3-DCP formation during food processing?

Controlling precursor availability (e.g., 3-MCPD) and optimizing thermal processing (e.g., <120°C) reduce 1,3-DCP generation. Analytical monitoring via isotope dilution GC-MS ensures compliance with regulatory thresholds (e.g., 1 μg/kg bw/day) .

Q. Contradictions and Data Gaps

  • Toxicological Thresholds : JECFA deemed no tolerable intake for 1,3-DCP due to carcinogenicity, yet rodent tumorigenic doses (19 mg/kg/day) far exceed human exposure (<1 μg/kg/day). Regulatory focus on 3-MCPD control may indirectly limit 1,3-DCP risks .
  • Kinetic Variability : Conflicting activation energies (55–65 kJ/mol vs. 70–80 kJ/mol) in dehydrochlorination studies suggest temperature-dependent mechanistic shifts. Further isotope-labeling experiments are needed .

Q. Methodological Recommendations

  • Analytical Chemistry : Use SPME-GC-MS with deuterated internal standards for precision in complex matrices .
  • Reactor Design : Adopt millireactors for rapid kinetic studies and Aspen Plus for process optimization .
  • Toxicology : Combine transgenic models with -omics approaches (e.g., metabolomics) to elucidate mechanistic pathways .

Properties

IUPAC Name

1,3-dichloropropan-2-ol
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InChI

InChI=1S/C3H6Cl2O/c4-1-3(6)2-5/h3,6H,1-2H2
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InChI Key

DEWLEGDTCGBNGU-UHFFFAOYSA-N
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Canonical SMILES

C(C(CCl)O)Cl
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Molecular Formula

C3H6Cl2O, Array
Record name 1,3-DICHLORO-2-PROPANOL
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DSSTOX Substance ID

DTXSID6025010
Record name 1,3-Dichloro-2-propanol
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Molecular Weight

128.98 g/mol
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Physical Description

1,3-dichloro-2-propanol is a colorless to yellow slightly viscous liquid with an ethereal odor. (NTP, 1992), Liquid, Colorless liquid with an ethereal odor; [HSDB], COLOURLESS LIQUID.
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Record name 2-Propanol, 1,3-dichloro-
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Boiling Point

345 °F at 760 mmHg (NTP, 1992), 174.3 °C @ 760 MM HG, 174.3 °C
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Flash Point

165 °F (NTP, 1992), 74 °C, 165 °F (74 °C) (OPEN CUP), 74 °C o.c.
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Record name 1,3-Dichloro-2-propanol
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), MISCIBLE WITH ALC, ETHER, SOL ETHANOL, ETHER, ACETONE, MISCIBLE WITH MOST ORGANIC SOLVENTS, VEGETABLE OILS, In water, 9.9X10+4 mg/l at 25 °C., Solubility in water, g/100ml at 20 °C: 11
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Density

1.3506 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.3506 @ 17 °C/4 °C, Relative density (water = 1): 1.35
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Vapor Density

4.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (AIR= 1), Relative vapor density (air = 1): 4.4
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Vapor Pressure

1 mmHg at 82.4 °F ; 5 mmHg at 126.0 °F (NTP, 1992), 0.75 [mmHg], 0.75 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 100
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Color/Form

COLORLESS, SLIGHTLY VISCOUS, LIQUID

CAS No.

96-23-1, 26545-73-3
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Melting Point

25 °F (NTP, 1992), -4 °C
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Synthesis routes and methods

Procedure details

British Patent Specification 974,164, for example, discloses a process and apparatus for the production of epichlorohydrin from dichlorohydrin in which an aqueous reaction medium comprising an inorganic alkali hydroxide, water and dichlorohydrin are mixed and then treated with steam in a reactor column at a temperature below 55° C. to strip epichlorohydrin formed by the reaction between the inorganic alkali hydroxide and dichlorohydrin from the reaction mixture as a gaseous water-epichlorohydrin azeotrope. The overhead is condensed and separated in a liquid-liquid phase separator into an aqueous phase, which is recycled to the dehydrochlorination reactor column, and an organic phase, which is fed to a drying column to remove epichlorohydrin and residual water as a vapor phase. The vapor phase is condensed and recycled to the liquid-liquid phase separator to remove residual water from the drying column.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkali hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

1,3-Dichloro-2-propanol
1,3-Dichloro-2-propanol
1,3-Dichloro-2-propanol
1,3-Dichloro-2-propanol
1,3-Dichloro-2-propanol

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